5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1344687-42-8; PubChem CID is a disubstituted pyrazole-3-carboxylic acid scaffold bearing a branched 5-isopropoxy ether and a 4-methyl substituent on the heterocyclic core. With a molecular formula of C₈H₁₂N₂O₃ and molecular weight of 184.19 g/mol, it presents two hydrogen bond donors (pyrazole N–H, carboxylic acid O–H) and four hydrogen bond acceptors, positioning it as a versatile intermediate for amide, ester, and heterocycle diversification reactions.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B11811079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1OC(C)C)C(=O)O
InChIInChI=1S/C8H12N2O3/c1-4(2)13-7-5(3)6(8(11)12)9-10-7/h4H,1-3H3,(H,9,10)(H,11,12)
InChIKeyQOOHEZMORQJUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid – Core Identity and Procurement-Relevant Characteristics for Research Sourcing


5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1344687-42-8; PubChem CID 102538251) is a disubstituted pyrazole-3-carboxylic acid scaffold bearing a branched 5-isopropoxy ether and a 4-methyl substituent on the heterocyclic core [1]. With a molecular formula of C₈H₁₂N₂O₃ and molecular weight of 184.19 g/mol, it presents two hydrogen bond donors (pyrazole N–H, carboxylic acid O–H) and four hydrogen bond acceptors, positioning it as a versatile intermediate for amide, ester, and heterocycle diversification reactions [1]. The compound belongs to the broader class of pyrazole-3-carboxylic acid building blocks widely employed in medicinal chemistry and agrochemical discovery programs, particularly as precursors to kinase-targeted amides and insecticidal carboxamides [2].

Why 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid Cannot Be Freely Substituted by In-Class Analogs


Superficially similar pyrazole-3-carboxylic acid building blocks—differing only in the 5-alkoxy chain length, the presence or absence of the 4-methyl group, or the replacement of 5-alkoxy by 5-alkyl—exhibit divergent physicochemical profiles that propagate into differential reactivity, pharmacokinetic behavior, and target engagement in downstream applications [1]. The isopropoxy group introduces a unique combination of steric bulk, lipophilicity, and conformational flexibility that is not replicated by linear alkoxy (methoxy, ethoxy) or alkyl (ethyl) congeners . These differences are quantitative and measurable across computed lipophilicity, hydrogen-bonding capacity, and rotatable bond count, making uninformed substitution a material risk to synthetic yield, biological assay reproducibility, and structure–activity relationship interpretation [1].

Quantitative Differentiation Evidence for 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid Against Closest Analogs


XLogP3 Lipophilicity Gradient Across 5-Alkoxy-4-methyl Pyrazole-3-carboxylic Acid Series

The target compound exhibits a computed XLogP3-AA value of 1.5, representing the highest lipophilicity within the 5-alkoxy-4-methyl-pyrazole-3-carboxylic acid congeneric series. This value exceeds that of the 5-ethoxy analog (XLogP3 = 1.1) by +0.4 log units, the des-methyl analog 5-isopropoxy-1H-pyrazole-3-carboxylic acid (XLogP3 = 1.2) by +0.3 log units, the 5-methoxy analog (XLogP3 = 0.7) by +0.8 log units, and the 5-unsubstituted 4-methyl-1H-pyrazole-3-carboxylic acid (XLogP3 = 0.4) by +1.1 log units [1]. The 5-ethyl-4-methyl analog (XLogP3 = 1.3), which replaces the ether oxygen with a methylene, is also 0.2 log units less lipophilic [1]. This rank order—methoxy (0.7) < ethoxy (1.1) < isopropoxy (1.5)—demonstrates that branched alkoxy substitution provides a non-linear lipophilicity increment beyond simple methylene extension.

Lipophilicity Drug-likeness Physicochemical profiling

COX-2 Selectivity Enhancement Associated with Branched Isopropoxy Substitution on the Pyrazole Core

Although direct COX-2 data for 5-isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid itself are not published, class-level evidence from the structurally informative 4-alkoxy-1H-pyrazole series demonstrates a strong positive correlation between alkoxy branching and COX-2 selectivity. 4-Isopropoxy-1H-pyrazole achieved a COX-2 selectivity index of 8.9, compared to 5.8 for 4-ethoxy-1H-pyrazole and 2.1 for 4-methoxy-1H-pyrazole . In parallel, cancer cell IC50 values improved from >100 μM (4-methoxy) to 45.2 μM (4-ethoxy) to 4.2 μM (4-isopropoxy), a >23-fold potency gain from methoxy to isopropoxy . The branched isopropoxy group's three-dimensional conformation facilitates optimal positioning within the enzyme active site, an effect not achievable with linear alkoxy chains .

COX-2 inhibition Anti-inflammatory Selectivity index

Hydrogen Bond Acceptor Count Advantage Over 5-Alkyl Pyrazole-3-carboxylic Acid Analogs

5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid possesses four hydrogen bond acceptors (HBA = 4) by virtue of the ether oxygen in the isopropoxy group, in addition to the pyrazole N2 nitrogen, the carboxylic acid carbonyl, and the carboxylic acid hydroxyl [1]. In contrast, the 5-ethyl-4-methyl analog (CID 3159638), a close structural congener where the ether oxygen is replaced by a methylene, has only three hydrogen bond acceptors (HBA = 3) [1]. This additional HBA site alters the compound's capacity for directed hydrogen bonding with biological targets and affects both aqueous solubility and crystal packing behavior. The topological polar surface area (TPSA) is identical between the two compounds (75.2 Ų), indicating that the lipophilicity difference (XLogP3 1.5 vs. 1.3) is driven primarily by the electronic and steric properties of the ether oxygen rather than by gross changes in polar surface area [1].

Hydrogen bonding Molecular recognition Receptor binding

Rotatable Bond Count and Conformational Flexibility Relative to 5-Methoxy and Des-Alkoxy Analogs

The target compound contains three rotatable bonds (isopropoxy C–O, isopropoxy C–C ×2, and carboxylic acid C–C), which is one more than the 5-methoxy analog (2 rotatable bonds) and two more than the des-alkoxy 4-methyl-1H-pyrazole-3-carboxylic acid (1 rotatable bond) [1]. The 5-ethoxy analog also has three rotatable bonds but lacks the branching-induced conformational restriction of the isopropoxy group [1]. Computational studies on 4-isopropoxy-1H-pyrazole demonstrate that the branched alkoxy chain adopts preferential dihedral angles of approximately ±60° around the carbon–oxygen bond, providing a degree of conformational preorganization not present in linear alkoxy chains . This balance of flexibility and preorganization can reduce the entropic penalty upon target binding while maintaining sufficient adaptability to accommodate diverse binding pocket geometries.

Conformational flexibility Entropic binding Ligand preorganization

Dual 4-Methyl/5-Isopropoxy Substitution Pattern as a Key Intermediate for Kinase Inhibitor and Agrochemical Amide Libraries

The simultaneous presence of the 4-methyl group and the 5-isopropoxy substituent distinguishes this compound from mono-substituted pyrazole-3-carboxylic acid building blocks. Patent EP 3807249 A1 explicitly describes disubstituted 3-pyrazole carboxylates of formula (I)—encompassing compounds with substitution at both the 4- and 5-positions—as versatile intermediates for the synthesis of insecticidally active pyrazole carboxamides via acylation of enolates [1]. The 4-methyl group provides steric protection against metabolic oxidation at that position, while the 5-isopropoxy group serves as a tunable lipophilicity handle. In medicinal chemistry, pyrazole-3-carboxylic acids are established precursors to kinase inhibitors, with the carboxylic acid enabling direct amide coupling to aminopyrimidine, aminoquinazoline, and related hinge-binding motifs [2]. The 5-isopropoxy-4-methyl pattern specifically addresses the need for balanced polarity and steric occupancy in the solvent-exposed region of kinase ATP-binding pockets.

Kinase inhibitors Agrochemical synthesis Amide coupling

Recommended Research and Industrial Application Scenarios for 5-Isopropoxy-4-methyl-1H-pyrazole-3-carboxylic acid


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity at the Solvent-Exposed Region

When designing ATP-competitive kinase inhibitors, the 5-position substituent of the pyrazole-3-carboxamide scaffold frequently occupies the solvent-exposed channel. The isopropoxy group's XLogP3 of 1.5 provides an optimal balance—sufficiently lipophilic to engage hydrophobic ribose-pocket residues while retaining adequate aqueous solubility due to its ether oxygen HBA [1]. This compound should be prioritized over the 5-ethyl analog (XLogP3 1.3, lacking the ether HBA) when the pharmacophore model requires a hydrogen bond acceptor at this vector, and over the 5-methoxy analog (XLogP3 0.7) when increased membrane permeability is needed for cellular activity [1]. The carboxylic acid enables direct HATU- or EDCI-mediated coupling to diverse amine-containing hinge binders [2].

Anti-Inflammatory Drug Discovery: COX-2 Selective Scaffold Development

Class-level SAR from the 4-alkoxy-1H-pyrazole series demonstrates that the branched isopropoxy group confers substantially improved COX-2 selectivity (8.9) compared to ethoxy (5.8) and methoxy (2.1) congeners [1]. Researchers initiating a COX-2 inhibitor program based on pyrazole-3-carboxylic acid templates should select the 5-isopropoxy-4-methyl variant as the primary scaffold for derivatization, as the combined 4-methyl/5-isopropoxy substitution pattern provides both the steric and lipophilic features associated with enhanced COX-2 selectivity while retaining the carboxylic acid handle for further SAR exploration through amide or ester diversification [1].

Agrochemical R&D: Synthesis of Insecticidal Pyrazole Carboxamide Libraries

The compound serves as a direct precursor to disubstituted pyrazole carboxamides with documented insecticidal activity, as described in EP 3807249 A1 [1]. The 5-isopropoxy group contributes enhanced lipid membrane permeability compared to shorter alkoxy chains, potentially improving cuticular penetration in target pests [2]. For agrochemical discovery programs synthesizing carboxamide libraries via enolate acylation or direct amide coupling, this building block offers a defined, dual-substituted starting point that eliminates the need for sequential functionalization of mono-substituted pyrazole intermediates [1].

Computational Chemistry and QSAR Model Building: Physicochemical Property Anchor Point

With a well-defined XLogP3 of 1.5, TPSA of 75.2 Ų, HBA count of 4, and HBD count of 2, this compound serves as an experimentally tractable anchor point for calibrating QSAR models of pyrazole-containing compound libraries [1]. The isopropoxy group provides a mid-range lipophilicity reference point (between ethoxy at 1.1 and higher alkoxy derivatives), making it valuable for establishing lipophilicity-activity relationships. The compound's three rotatable bonds and conformational properties (preferential ±60° dihedral angles) also make it suitable for validating torsional sampling parameters in docking and molecular dynamics simulations .

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